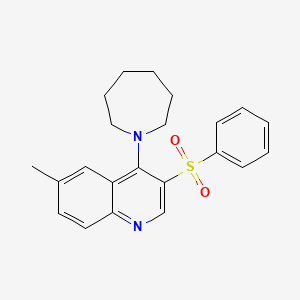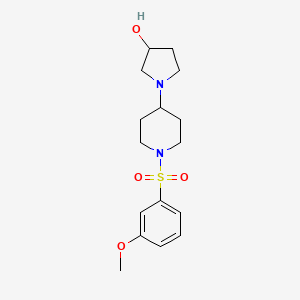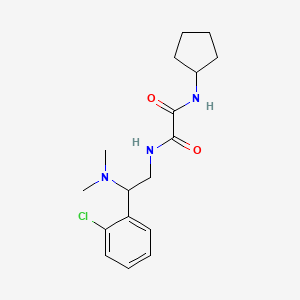![molecular formula C19H23NO4 B2799176 (2,6-Dimethylmorpholin-4-yl){5-[(2-methylphenoxy)methyl]furan-2-yl}methanone CAS No. 878717-28-3](/img/structure/B2799176.png)
(2,6-Dimethylmorpholin-4-yl){5-[(2-methylphenoxy)methyl]furan-2-yl}methanone
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups present. It includes a morpholine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The presence of the furan ring and the phenoxy group could potentially influence the compound’s reactivity and interactions with biological targets.Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Structures
Novel Synthetic Routes
Research has detailed the synthesis of related heterocyclic compounds, showcasing the versatility of synthetic routes that produce compounds with potential pharmacological activities. For example, Bonilla-Castañeda et al. (2022) demonstrated a two-step synthesis procedure from commercial reagents, resulting in derivatives known for their anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Chemical Characterization
The structural elucidation of similar compounds through methods like IR, 1H NMR, 13C NMR, and X-ray diffraction data has been pivotal in understanding their chemical properties and potential as therapeutic agents.
Potential Therapeutic Properties
Pharmacological Activities
Various derivatives exhibit a range of biological activities. For instance, derivatives synthesized by Giardiná et al. (1996) have been evaluated for their binding profiles across multiple receptor types, highlighting the potential of these compounds in therapeutic applications, especially as selective ligands for receptor subtypes (Giardiná, Crucianelli, Romanelli, Leonardi, Poggesi, & Melchiorre, 1996).
Antioxidant and Anti-inflammatory Activities
The synthesis and evaluation of 2,6-diisobornylphenol derivatives by Buravlev et al. (2017) demonstrated significant membrane-protective and antioxidant activity under oxidative stress conditions, indicating their potential for further pharmacological studies (Buravlev, Chukicheva, Shevchenko, & Kutchin, 2017).
Chemical Interactions and Properties
- Chemical-Epigenetic Enhancement: The study by Sun et al. (2018) on the chemical-epigenetic culture of Aspergillus terreus with trichostatin A (TSA) illustrated the enhancement of chemodiversity in fungal products. This approach can potentially unveil new compounds with diverse biological activities, underscoring the importance of innovative methods in drug discovery (Sun, Zhu, Hao, Wang, & Zhu, 2018).
Safety and Hazards
Propriétés
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-[5-[(2-methylphenoxy)methyl]furan-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-13-6-4-5-7-17(13)22-12-16-8-9-18(24-16)19(21)20-10-14(2)23-15(3)11-20/h4-9,14-15H,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIKCOUIGWNXFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(O2)COC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301329464 | |
| Record name | (2,6-dimethylmorpholin-4-yl)-[5-[(2-methylphenoxy)methyl]furan-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301329464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49730034 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2,6-Dimethylmorpholin-4-yl){5-[(2-methylphenoxy)methyl]furan-2-yl}methanone | |
CAS RN |
878717-28-3 | |
| Record name | (2,6-dimethylmorpholin-4-yl)-[5-[(2-methylphenoxy)methyl]furan-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301329464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2799096.png)

![2-chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}acetamide](/img/structure/B2799098.png)

![N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide](/img/structure/B2799100.png)
![Butyl ({2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetate](/img/structure/B2799103.png)
![1-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propan-2-one](/img/structure/B2799104.png)
![4-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinazoline](/img/structure/B2799105.png)

![ethyl 4-[5-[(E)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2799107.png)


![3-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2799113.png)
![6-benzyl-1-ethyl-4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2799115.png)